3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide
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Overview
Description
3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the isochromene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the thiophene moiety: This step might involve coupling reactions using thiophene derivatives.
Amidation: The final step could involve the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This can be used to reduce specific functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide would depend on its specific biological target. Generally, it might interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isochromene derivatives: Compounds with similar core structures but different substituents.
Thiophene derivatives: Compounds containing the thiophene moiety.
Uniqueness
3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-17(9-11-5-2-3-6-12(11)15(20)22-17)16(21)18-10-13(19)14-7-4-8-23-14/h2-8H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHBVLMJEZGNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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